VDM11

endocannabinoid behavioral pharmacology social play

N-(4-hydroxy-2-methylphenyl)icosa-5,8,11,14-tetraenamide, also known as VDM-11 or (5Z,8Z,11Z,14Z)-N-(4-hydroxy-2-methylphenyl)-5,8,11,14-eicosatetraenamide, is a synthetic arachidonoyl amide derivative that functions as an inhibitor of the anandamide membrane transporter (AMT). It is structurally characterized by an arachidonoyl (eicosatetraenoyl) chain linked via an amide bond to a 4-hydroxy-2-methylphenyl head group, with a molecular weight of 409.6 g/mol.

Molecular Formula C27H39NO2
Molecular Weight 409.6 g/mol
Cat. No. B13399542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVDM11
Molecular FormulaC27H39NO2
Molecular Weight409.6 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=C(C=C(C=C1)O)C
InChIInChI=1S/C27H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-27(30)28-26-22-21-25(29)23-24(26)2/h7-8,10-11,13-14,16-17,21-23,29H,3-6,9,12,15,18-20H2,1-2H3,(H,28,30)
InChIKeyWUZWFRWVRHLXHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-(4-hydroxy-2-methylphenyl)icosa-5,8,11,14-tetraenamide (VDM-11): Baseline Characteristics and Procurement Context


N-(4-hydroxy-2-methylphenyl)icosa-5,8,11,14-tetraenamide, also known as VDM-11 or (5Z,8Z,11Z,14Z)-N-(4-hydroxy-2-methylphenyl)-5,8,11,14-eicosatetraenamide, is a synthetic arachidonoyl amide derivative that functions as an inhibitor of the anandamide membrane transporter (AMT) [1]. It is structurally characterized by an arachidonoyl (eicosatetraenoyl) chain linked via an amide bond to a 4-hydroxy-2-methylphenyl head group, with a molecular weight of 409.6 g/mol [2]. The compound is light-sensitive and requires storage under inert gas (e.g., argon) at -20°C to maintain stability [2]. As an endocannabinoid system modulator, VDM-11 elevates extracellular anandamide concentrations by blocking its cellular reuptake, thereby indirectly potentiating cannabinoid receptor signaling without directly activating CB1, CB2, or TRPV1 receptors .

Why N-(4-hydroxy-2-methylphenyl)icosa-5,8,11,14-tetraenamide (VDM-11) Cannot Be Substituted with AM404 or Other Arachidonoyl Amide Analogs


Despite their structural similarity as arachidonoyl amide derivatives, N-(4-hydroxy-2-methylphenyl)icosa-5,8,11,14-tetraenamide (VDM-11) exhibits distinct pharmacological selectivity and functional outcomes compared to its closest analog, N-(4-hydroxyphenyl)arachidonylamide (AM404) [1]. The single methyl substitution at the 2-position of the phenyl ring in VDM-11 confers a fundamentally different target selectivity profile: VDM-11 demonstrates negligible agonist activity at the TRPV1 receptor, whereas AM404 acts as a TRPV1 agonist . This differential receptor engagement translates to opposite behavioral outcomes in validated in vivo models—AM404 reduces social play behavior in adolescent rats, while VDM-11 enhances it [2]. Furthermore, the two compounds exhibit divergent FAAH inhibition characteristics depending on assay conditions, with VDM-11 demonstrating substrate behavior under certain protocols while AM404 does not [1]. These documented pharmacological divergences make direct substitution between these compounds scientifically invalid for experiments requiring precise modulation of endocannabinoid tone without confounding TRPV1 activation.

Quantitative Differentiation Evidence for N-(4-hydroxy-2-methylphenyl)icosa-5,8,11,14-tetraenamide (VDM-11) Relative to AM404 and Other Arachidonoyl Amide Analogs


VDM-11 vs. AM404: Opposite Functional Outcomes in Social Play Behavior Despite Equipotent Anandamide Uptake Inhibition

In a direct head-to-head comparison, VDM-11 and AM404 produced opposite effects on social play behavior in adolescent rats. VDM-11 significantly enhanced social play behavior, while AM404 significantly reduced it [1]. Both compounds inhibit anandamide uptake with comparable potency (IC50 values of 6-11 μM for cellular AEA uptake inhibition) [2]. The divergent behavioral outcomes are attributed to differential target selectivity: AM404 activates TRPV1 receptors and exhibits CB1 receptor affinity (IC50 = 1.76 μM), whereas VDM-11 shows negligible agonist activity at TRPV1 and very weak CB1 receptor action (Ki = 5 μM) . The VDM-11-induced enhancement of social play was dependent on cannabinoid, opioid, and dopaminergic neurotransmission, whereas AM404's effects were not blocked by CB1, CB2, or TRPV1 antagonists [1].

endocannabinoid behavioral pharmacology social play adolescent neurobiology

VDM-11 vs. AM404: TRPV1 Receptor Activity—Negligible Agonism vs. Demonstrated Activation

VDM-11 displays negligible agonist activity at the human VR1 (TRPV1) receptor, whereas AM404 has been demonstrated to activate TRPV1 receptors . This differential activity is critical because TRPV1 activation independently modulates nociception, inflammation, and synaptic transmission. In a functional TRPV1 assay using rVR1-transfected CHO cells measuring 45Ca2+ uptake, AM404 exhibited a pEC50 of 6.32 [1]. In contrast, VDM-11 shows no agonist activity at TRPV1 . The absence of TRPV1 agonism in VDM-11 enables cleaner dissection of endocannabinoid transport inhibition effects without confounding vanilloid receptor-mediated signaling.

TRPV1 vanilloid receptor endocannabinoid pain signaling

VDM-11 vs. AM404: FAAH Inhibition as Alternative Substrate vs. Direct Inhibitor—Assay-Dependent Potency Profile

VDM-11 and AM404 exhibit distinct interactions with fatty acid amide hydrolase (FAAH) that are highly dependent on assay conditions. In the presence of fatty acid-free bovine serum albumin (BSA, 0.125% w/v), both compounds inhibit rat brain FAAH with similar potencies: IC50 = 2.6 μM for VDM-11 vs. 2.1 μM for AM404 [1]. However, when using alternative FAAH assay protocols (N18TG2 cell membranes), VDM-11 becomes a much less potent FAAH inhibitor with IC50 > 50 μM, while AM404 retains inhibitory activity (IC50 = 5.9 μM) [2]. Critically, VDM-11 acts as an alternative FAAH substrate with a metabolic rate estimated at 15-20% of that for anandamide, producing 4-amino-m-cresol and arachidonic acid as hydrolysis products [1]. This substrate behavior has not been demonstrated for AM404 under comparable conditions.

FAAH fatty acid amide hydrolase endocannabinoid metabolism enzyme kinetics

VDM-11 vs. AM404: Differential Antiproliferative Potency in C6 Glioma Cells

In a direct comparison of antiproliferative effects on C6 glioma cells, VDM-11 exhibited approximately 1.8-fold greater potency than AM404 in reducing cell proliferation. VDM-11 inhibited C6 glioma cell proliferation with an IC50 of 2.7 μM, while AM404 showed an IC50 of 4.9 μM under identical experimental conditions [1]. This quantitative difference in antiproliferative activity occurs despite both compounds having comparable potency for inhibiting anandamide cellular uptake (IC50 values of 6-11 μM for both) [2], suggesting that mechanisms beyond simple transport inhibition contribute to the differential growth-inhibitory effects. Notably, both compounds demonstrated non-specific antiproliferative effects at concentrations relevant to their use as uptake inhibitors [1].

glioma cell proliferation cancer biology endocannabinoid

VDM-11 vs. AM404: MAGL Inhibition Selectivity Profile

Both VDM-11 and AM404 exhibit approximately 10-fold selectivity for FAAH over monoacylglycerol lipase (MAGL), but VDM-11 shows a distinct MAGL inhibition profile that is sensitive to assay conditions. VDM-11 inhibits cytosolic MAGL-mediated metabolism of 2-oleoylglycerol with an IC50 of 14 μM in the presence of BSA, which decreases to 6 μM in the absence of BSA [1]. In comparison, AM404 shows similar ~10-fold selectivity for FAAH over MAGL (IC50 values of 2.1 μM for FAAH vs. ~20-25 μM for MAGL) [1]. The BSA-dependent shift in MAGL inhibitory potency observed for VDM-11 (14 to 6 μM) was also noted for arachidonoyl serinol (24 to 13 μM) [1], suggesting a class-level property of arachidonoyl amide derivatives.

MAGL monoacylglycerol lipase endocannabinoid degradation 2-AG

VDM-11 vs. AM404: CB1 and CB2 Receptor Affinity Comparison

VDM-11 exhibits very weak affinity for both CB1 and CB2 cannabinoid receptors, with reported Ki values of 5 μM for CB1 and >5 μM for CB2 . In comparison, AM404 demonstrates measurable but low affinity for CB1 receptors with reported IC50 values of 1.76 μM . Neither compound functions as a CB1 or CB2 agonist; both are considered to have negligible direct cannabinoid receptor activity at physiologically relevant concentrations . However, the approximately 2.8-fold lower CB1 affinity of VDM-11 compared to AM404 (Ki 5 μM vs. IC50 1.76 μM) may contribute to its cleaner pharmacological profile as a selective anandamide transport inhibitor without confounding CB1-mediated effects.

CB1 receptor CB2 receptor cannabinoid receptor binding

Optimal Research and Procurement Applications for N-(4-hydroxy-2-methylphenyl)icosa-5,8,11,14-tetraenamide (VDM-11) Based on Quantified Differentiation Evidence


Endocannabinoid Behavioral Pharmacology Without TRPV1 Confounding

VDM-11 is the preferred anandamide transport inhibitor for behavioral studies requiring enhanced endocannabinoid tone without concurrent TRPV1 activation. Unlike AM404, which activates TRPV1 (pEC50 = 6.32) [1], VDM-11 shows negligible TRPV1 agonist activity . In adolescent rat social play models, VDM-11 uniquely enhances social behavior—an effect opposite to AM404's behavioral suppression [2]. This functional divergence, attributed to differential TRPV1 engagement, makes VDM-11 essential for isolating endocannabinoid transport-mediated behavioral effects from vanilloid receptor signaling. Researchers investigating social behavior, anxiety, or reward processing should prioritize VDM-11 procurement when TRPV1-independent endocannabinoid modulation is required.

FAAH Substrate and Enzyme Kinetic Studies

VDM-11 serves as a unique tool for studying fatty acid amide hydrolase (FAAH) substrate kinetics and inhibition mechanisms. Unlike AM404, VDM-11 acts as an alternative FAAH substrate, undergoing enzymatic hydrolysis at 15-20% the rate of anandamide to yield 4-amino-m-cresol and arachidonic acid [3]. Additionally, VDM-11's FAAH inhibition potency is highly assay-dependent: IC50 = 2.6 μM in the presence of BSA but >50 μM using N18TG2 cell membrane preparations [4]. This condition-dependent inhibition profile makes VDM-11 valuable for investigating FAAH assay methodology, substrate recognition mechanisms, and the influence of carrier proteins on enzyme kinetics. Procurement of VDM-11 is warranted for studies examining the intersection of endocannabinoid transport and enzymatic degradation.

C6 Glioma Cell-Based Endocannabinoid Transport Assays with Controlled Antiproliferative Confounding

For researchers using C6 glioma cells as a model system for anandamide transport studies, VDM-11 requires procurement consideration due to its enhanced antiproliferative potency (IC50 = 2.7 μM) compared to AM404 (IC50 = 4.9 μM) [5]. While both compounds inhibit anandamide uptake with similar IC50 values (6-11 μM) [6], the 1.8-fold greater antiproliferative activity of VDM-11 necessitates careful dose selection to avoid confounding cytotoxicity in functional assays. Studies employing VDM-11 in C6 glioma should include appropriate proliferation controls and consider using concentrations below 1-2 μM for extended incubations. This differential potency profile may also be leveraged for investigations into the mechanistic relationship between endocannabinoid transport inhibition and glioma cell growth regulation.

Social Interaction and Reward Circuitry Research

VDM-11 demonstrates unique enhancement of social interaction behaviors not observed with AM404. In adolescent rat models, VDM-11 significantly increases social play behavior through cannabinoid-, opioid-, and dopamine-dependent mechanisms [2]. In contrast, AM404 reduces social play, with effects not mediated by CB1, CB2, or TRPV1 antagonism [2]. Additionally, VDM-11 enhances social interaction impaired by D1/D2 receptor coactivation in the piriform cortex, whereas AM281 (CB1 antagonist) alone had no effect [7]. These distinct pro-social effects position VDM-11 as the appropriate tool for investigating endocannabinoid modulation of social reward circuitry, social behavior deficits in neuropsychiatric models, and the intersection of endocannabinoid, dopaminergic, and opioid systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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